2-Dodecyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics]
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Overview
Description
2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene is an organic compound with the molecular formula C32H36S2. It is a promising material for organic electronics, particularly in the field of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). This compound is known for its high hole mobility, making it an excellent candidate for use in high-performance electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the benzothiophene core . The reaction conditions often include the use of solvents like toluene or anisole and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to achieve high purity levels required for electronic applications .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Bromine in carbon tetrachloride at 0°C.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic devices.
Industry: Widely used in the production of organic semiconductors for electronic devices such as OTFTs and OFETs .
Mechanism of Action
The mechanism of action of 2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene in electronic devices involves its ability to transport charge carriers efficiently. The compound forms a crystalline structure that facilitates the movement of holes (positive charge carriers) through the material. This high hole mobility is attributed to the strong π-π interactions between the aromatic rings in the molecular structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene
- 2-Octyl-7-phenyl1benzothieno3,2-bbenzothiophene
- 2-Hexyl-7-phenyl1benzothieno3,2-bbenzothiophene
Uniqueness
2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene stands out due to its longer alkyl chain, which enhances its solubility and processability. This makes it more suitable for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices .
Properties
IUPAC Name |
7-dodecyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36S2/c1-2-3-4-5-6-7-8-9-10-12-15-24-18-20-27-29(22-24)33-32-28-21-19-26(23-30(28)34-31(27)32)25-16-13-11-14-17-25/h11,13-14,16-23H,2-10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZRPQGJFYEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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